Pemetrexed-Dinatrium-Hydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pemetrexed disodium is a chemotherapy medication primarily used for the treatment of pleural mesothelioma and non-small cell lung cancer. It is a folate analog metabolic inhibitor that disrupts folate-dependent metabolic processes essential for cell replication . Pemetrexed disodium is marketed under the brand name Alimta among others .

Wissenschaftliche Forschungsanwendungen

Pemetrexed-Dinatriumsalz hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um Folatanaloga und ihre Wechselwirkungen zu untersuchen.

Biologie: Untersucht für seine Auswirkungen auf den Zellstoffwechsel und die DNA-Synthese.

Industrie: Wird bei der Entwicklung neuer Antifolat-Medikamente und bei der Untersuchung von Mechanismen der Arzneimittelresistenz eingesetzt.

5. Wirkmechanismus

Pemetrexed-Dinatriumsalz entfaltet seine Wirkung, indem es mehrere Schlüsselenzyme hemmt, die am Folatstoffwechsel sowie an der Purin- und Pyrimidinsynthese beteiligt sind. Zu diesen Enzymen gehören Thymidylatsynthase, Dihydrofolat-Reduktase und Glycinamid-Ribonukleotid-Formyltransferase . Durch die Hemmung dieser Enzyme stört Pemetrexed-Dinatriumsalz die DNA- und RNA-Synthese, was zu Zelltod führt, insbesondere in schnell teilenden Krebszellen .

Ähnliche Verbindungen:

Methotrexat: Ein weiteres Folatanalog, das in der Chemotherapie eingesetzt wird.

Raltitrexed: Ein Thymidylatsynthase-Inhibitor, der zur Behandlung von Krebs eingesetzt wird.

Pralatrexat: Ein Folatanalog-Metabolit-Inhibitor, der Pemetrexed-Dinatriumsalz ähnelt.

Einzigartigkeit: Pemetrexed-Dinatriumsalz ist einzigartig aufgrund seines Multi-Target-Ansatzes, der mehrere Enzyme im Folatstoffwechsel hemmt. Diese breite Aktivität macht es gegen eine Vielzahl von soliden Tumoren wirksam .

Wirkmechanismus

Target of Action

Pemetrexed disodium hydrate is a potent antifolate that primarily targets thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) . These enzymes play crucial roles in folate metabolism, which is essential for cell proliferation .

Mode of Action

Pemetrexed disodium hydrate inhibits its targets by disrupting the formation of DNA and RNA, thereby hindering the ability of cancer cells to replicate and repair themselves . By inhibiting these enzymes, Pemetrexed disrupts the formation of DNA and RNA, thereby hindering the ability of cancer cells to replicate and repair themselves .

Biochemical Pathways

The compound disrupts folate-dependent metabolic processes essential for cell replication . It inhibits multiple enzyme targets involved in pyrimidine and purine synthesis . These enzymes include thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase .

Pharmacokinetics

The pharmacokinetics of Pemetrexed disodium hydrate have been evaluated in cancer patients with a variety of solid tumors when administered as a single agent in doses ranging from 0.2 to 838 mg/m² infused over a 10-minute period .

Result of Action

The inhibition of these enzymes results in the disruption of DNA and RNA formation, which are required for the growth and survival of both normal cells and cancer cells . This leads to cell death, particularly in rapidly dividing tumor cells .

Action Environment

The action of Pemetrexed disodium hydrate can be influenced by environmental factors. For instance, it has been found that the compound dehydrates at 79 °C by first forming hemipentahydrate which further dehydrates at 126 °C to form an amorphous phase . This suggests that the compound’s action, efficacy, and stability can be affected by temperature changes.

Biochemische Analyse

Biochemical Properties

Pemetrexed disodium hemipentahydrate plays a crucial role in biochemical reactions by inhibiting several key enzymes involved in the folate pathway. These enzymes include thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase . By inhibiting these enzymes, pemetrexed disodium hemipentahydrate disrupts the synthesis of thymidine and purine nucleotides, which are essential for DNA replication and cell division .

Cellular Effects

Pemetrexed disodium hemipentahydrate has significant effects on various types of cells and cellular processes. It inhibits the growth of mesothelioma cell lines and shows synergistic effects when combined with cisplatin . The compound induces autophagy and apoptosis in cancer cells, thereby reducing tumor growth . Additionally, pemetrexed disodium hemipentahydrate affects cell signaling pathways, gene expression, and cellular metabolism by disrupting folate-dependent metabolic processes .

Molecular Mechanism

At the molecular level, pemetrexed disodium hemipentahydrate exerts its effects by binding to and inhibiting key enzymes in the folate pathway. This inhibition disrupts the synthesis of thymidine and purine nucleotides, leading to impaired DNA replication and cell division . The compound is taken into cells by membrane carriers such as the reduced folate carrier and membrane folate binding protein transport systems . Once inside the cell, it is converted to polyglutamate forms by the enzyme folylpolyglutamate synthetase, which enhances its inhibitory effects on thymidylate synthase and glycinamide ribonucleotide formyltransferase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pemetrexed disodium hemipentahydrate change over time. The compound is primarily eliminated in the urine, with 70% to 90% of the dose recovered unchanged within the first 24 hours following administration . In vitro studies have shown that pemetrexed disodium hemipentahydrate inhibits the growth of mesothelioma cell lines and shows synergistic effects when combined with cisplatin . Long-term effects on cellular function include the induction of autophagy and apoptosis, leading to reduced tumor growth .

Dosage Effects in Animal Models

The effects of pemetrexed disodium hemipentahydrate vary with different dosages in animal models. The maximum tolerated dose was found to be 700 mg/m², with dose-limiting toxicities including neutropenia, thrombocytopenia, and cumulative fatigue . Higher doses of pemetrexed disodium hemipentahydrate can lead to toxic or adverse effects, such as bone marrow suppression and gastrointestinal toxicity .

Metabolic Pathways

Pemetrexed disodium hemipentahydrate is involved in the folate metabolic pathway. It inhibits key enzymes such as thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase, which are essential for the synthesis of thymidine and purine nucleotides . By disrupting these metabolic pathways, pemetrexed disodium hemipentahydrate impairs DNA replication and cell division .

Transport and Distribution

Pemetrexed disodium hemipentahydrate is transported into cells by both the reduced folate carrier and membrane folate binding protein transport systems . Once inside the cell, it is converted to polyglutamate forms by the enzyme folylpolyglutamate synthetase . These polyglutamate forms are retained in cells and enhance the inhibitory effects of pemetrexed disodium hemipentahydrate on thymidylate synthase and glycinamide ribonucleotide formyltransferase .

Subcellular Localization

The subcellular localization of pemetrexed disodium hemipentahydrate is primarily within the cytoplasm, where it exerts its inhibitory effects on folate-dependent enzymes . The compound is taken into cells by membrane carriers and converted to polyglutamate forms, which are retained in the cytoplasm and enhance its inhibitory effects . This localization is crucial for the compound’s activity and function in disrupting DNA replication and cell division .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Pemetrexed-Dinatriumsalz umfasst mehrere Schritte, beginnend mit der Synthese von Schlüsselzwischenprodukten. Ein Verfahren beinhaltet die Acylierung von 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoesäure in Essigsäure und Essigsäureanhydrid . Das Zwischenprodukt wird dann behandelt, um das Endprodukt zu erhalten.

Industrielle Produktionsverfahren: Die industrielle Produktion von Pemetrexed-Dinatriumsalz umfasst die Herstellung von stabilen amorphen und Hemipentahydratformen. Der Prozess beinhaltet das Auflösen von Pemetrexed-Dicarbonsäure in Natriumhydroxid, die Einstellung des pH-Werts und anschließendem Zusatz von Ethanol . Das resultierende Produkt wird dann gereinigt und kristallisiert, um die gewünschte Form zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pemetrexed-Dinatriumsalz unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Umfasst die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid.

Reduktion: Setzt typischerweise Reduktionsmittel wie Natriumborhydrid ein.

Substitution: Nutzt Reagenzien wie Alkylhalogenide unter basischen Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Pemetrexed, die oft zur Untersuchung seiner pharmakologischen Eigenschaften verwendet werden .

Vergleich Mit ähnlichen Verbindungen

Methotrexate: Another folate analog used in chemotherapy.

Raltitrexed: A thymidylate synthase inhibitor used in cancer treatment.

Pralatrexate: A folate analog metabolic inhibitor similar to pemetrexed disodium.

Uniqueness: Pemetrexed disodium is unique due to its multi-targeted approach, inhibiting multiple enzymes involved in folate metabolism. This broad-spectrum activity makes it effective against a variety of solid tumors .

Biologische Aktivität

Pemetrexed disodium hemipentahydrate, commonly referred to as pemetrexed, is a multi-targeted antifolate that has gained prominence in the treatment of various solid tumors, particularly non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. Its biological activity is primarily attributed to its mechanism as a folate analog that disrupts critical metabolic pathways necessary for nucleic acid synthesis.

Pemetrexed exerts its antineoplastic effects by inhibiting several key folate-dependent enzymes involved in the de novo synthesis of nucleotides:

- Thymidylate Synthase (TS) : Essential for DNA synthesis.

- Dihydrofolate Reductase (DHFR) : Important for the reduction of dihydrofolate to tetrahydrofolate, a cofactor in nucleotide synthesis.

- Glycinamide Ribonucleotide Formyltransferase (GARFT) : Involved in purine synthesis.

- Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT) : Also contributes to purine metabolism.

Upon entering the cell, pemetrexed is converted into polyglutamate forms by the enzyme folylpolyglutamate synthetase. These polyglutamated metabolites have an extended intracellular half-life, enhancing their inhibitory effects on TS and GARFT and thus prolonging the drug's action in malignant cells .

Pharmacokinetics and Transport Mechanisms

Pemetrexed is transported into cells via two primary mechanisms:

- Reduced Folate Carrier (RFC) : A major transporter for folate and its analogs.

- Membrane Folate Binding Protein : A secondary transport system that facilitates pemetrexed uptake.

The conversion to polyglutamate forms occurs more efficiently in tumor cells compared to normal cells, allowing for selective targeting of cancerous tissues .

Clinical Efficacy

Pemetrexed has demonstrated significant clinical activity across various cancer types. Notably:

- Non-Small Cell Lung Cancer (NSCLC) : In clinical trials, pemetrexed has shown comparable efficacy to other chemotherapeutic agents like docetaxel. For instance, a Phase III trial indicated median survival times of 8.3 months for patients treated with pemetrexed versus 7.9 months for those receiving docetaxel .

- Malignant Pleural Mesothelioma : The EMPHACIS trial revealed that patients receiving pemetrexed combined with cisplatin had a median survival advantage of 2.8 months compared to those treated with cisplatin alone .

Toxicity and Side Effects

While pemetrexed is generally well-tolerated, it is associated with specific toxicities, particularly myelosuppression. The most common side effects include:

- Neutropenia

- Anemia

- Fatigue

- Rash

- Gastrointestinal disturbances

To mitigate these toxicities, supplementation with folic acid and vitamin B12 is recommended, which has been shown to reduce the incidence of severe hematologic adverse effects .

Case Studies and Research Findings

Several studies have focused on the biological activity and clinical outcomes associated with pemetrexed:

- Study on Combination Therapy : A study combining pemetrexed with cisplatin showed improved overall survival rates and reduced symptomatic burden in patients with malignant pleural mesothelioma .

- Polymorphic Forms : Research has indicated that different polymorphic forms of pemetrexed disodium can affect its stability and bioavailability. The hemipentahydrate form was found to transform into a more stable heptahydrate form under certain conditions .

- Safety Profiles : Investigations into the safety profiles across different demographics have shown that pre-treatment with folic acid and vitamin B12 significantly lowers the risk of severe toxicities without compromising the therapeutic efficacy of pemetrexed .

Summary Table of Key Findings

| Parameter | Details |

|---|---|

| Mechanism | Inhibition of TS, DHFR, GARFT |

| Transport Mechanisms | RFC and Membrane Folate Binding Protein |

| Clinical Efficacy | Median survival NSCLC: 8.3 months; Mesothelioma: 2.8 months advantage |

| Common Toxicities | Neutropenia, anemia, fatigue |

| Mitigation Strategies | Folic acid and vitamin B12 supplementation |

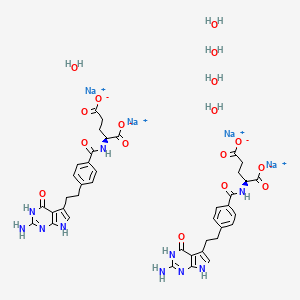

Eigenschaften

CAS-Nummer |

357166-30-4 |

|---|---|

Molekularformel |

C40H52N10Na4O17 |

Molekulargewicht |

1036.9 g/mol |

IUPAC-Name |

tetrasodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid;pentahydrate |

InChI |

InChI=1S/2C20H21N5O6.4Na.5H2O/c2*21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;;;;;;;;/h2*1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;;;;5*1H2/t2*13-;;;;;;;;;/m00........./s1 |

InChI-Schlüssel |

MNDQQGBMLGJNME-WKUCUCPSSA-N |

SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] |

Isomerische SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O.C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O.O.O.O.O.[Na].[Na].[Na].[Na] |

Kanonische SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O.C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O.O.O.O.O.O.[Na].[Na].[Na].[Na] |

Aussehen |

Powder |

Synonyme |

LY-231514 Disodium Hydrate |

Herkunft des Produkts |

United States |

Q1: What is the main difference between Pemetrexed disodium 2.5 hydrate and the anhydrous form of Pemetrexed disodium?

A1: The primary difference lies in their hygroscopicity. Research indicates that the anhydrous form of Pemetrexed disodium, specifically a novel polymorph described in the study, exhibits significantly improved hygroscopicity compared to the commercially available Pemetrexed disodium 2.5 hydrate. [] This means the anhydrous form is less likely to absorb moisture from the environment, which can be beneficial for storage and handling of the drug substance.

Q2: How does the bioavailability of the anhydrous Pemetrexed disodium formulation compare to the 2.5 hydrate form?

A2: The research suggests that pharmaceutical compositions containing the anhydrous form of Pemetrexed disodium demonstrate higher bioavailability compared to formulations containing Pemetrexed disodium 2.5 hydrate. [] While the exact mechanism for this improvement is not detailed in the abstract, it could be linked to the enhanced stability and solubility of the anhydrous form.

Q3: Are there any existing analytical methods for quantifying Pemetrexed disodium hemipentahydrate?

A3: Yes, there are validated RP-HPLC methods for the quantitative analysis of Pemetrexed disodium hemipentahydrate. [] Although the specific details of the method aren't provided in the abstract, this highlights the availability of analytical techniques for accurate determination of drug content in formulations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.